molecular formula C13H7BrFNS B2384519 2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole CAS No. 2244512-89-6

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole

Cat. No.: B2384519
CAS No.: 2244512-89-6
M. Wt: 308.17
InChI Key: IVPZUNUFDMLWAP-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine and a fluorine atom attached to the phenyl ring, which is further connected to the benzothiazole moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole typically involves the reaction of 3-bromo-2-fluoroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-Bromo-2-fluoroaniline} + \text{2-Mercaptobenzothiazole} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazoles.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorophenyl)methanamine
  • 2-Bromo-3-fluoroaniline
  • 2-(3-Bromo-2-fluorophenyl)ethanol

Uniqueness

2-(3-Bromo-2-fluorophenyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNS/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPZUNUFDMLWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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